Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
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Overview
Description
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C22H18N2O4 and a molecular weight of 374.4 g/mol . This compound belongs to the class of pyrrolo[2,1-a]phthalazine derivatives, which are known for their unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for constructing highly fused heterocyclic compounds due to their ability to create multiple bonds in a single operation . The starting materials often include phthalazinium bromide, esters of acetylenedicarboxylic acid, and triethylamine, with tetrakis-pyridinocobalt(II) dichromate (TPCD) as an oxidant .
Industrial Production Methods
The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents, although specific conditions for this reaction are less commonly reported.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Tetrakis-pyridinocobalt(II) dichromate (TPCD).
Reducing Agents: Various reducing agents can be used, depending on the desired product.
Solvents: Common solvents include dichloromethane and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate .
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .
Uniqueness
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
853319-04-7 |
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Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
dimethyl 3-methyl-6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H18N2O4/c1-13-17(21(25)27-2)18(22(26)28-3)20-16-12-8-7-11-15(16)19(23-24(13)20)14-9-5-4-6-10-14/h4-12H,1-3H3 |
InChI Key |
QJKGIFFFBYGZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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